molecular formula C40H56N12O8 B148203 Gastrin releasing peptide (20-26), ala(24)- CAS No. 138749-62-9

Gastrin releasing peptide (20-26), ala(24)-

Cat. No. B148203
M. Wt: 832.9 g/mol
InChI Key: TXOIWQAGQFGSOW-NFUJUSGDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gastrin releasing peptide (GRP) is a neuropeptide that plays a crucial role in the regulation of various physiological processes, including digestion, metabolism, and the release of hormones. GRP is a 27-amino acid peptide that is derived from the preproGRP precursor protein. The peptide is cleaved from the precursor protein by the prohormone convertases PC1/3 and PC2. GRP has been found to have a wide range of biological activities, including the stimulation of gastric acid secretion, the regulation of insulin secretion, and the modulation of the immune system.

Mechanism Of Action

The primary mechanism of action of Gastrin releasing peptide (20-26), ala(24)- is through the activation of the Gastrin releasing peptide (20-26), ala(24)- receptor (Gastrin releasing peptide (20-26), ala(24)-R). The Gastrin releasing peptide (20-26), ala(24)-R is a G protein-coupled receptor that is found in various tissues, including the gastrointestinal tract, pancreas, and brain. Upon binding to the Gastrin releasing peptide (20-26), ala(24)-R, Gastrin releasing peptide (20-26), ala(24)- activates a signaling cascade that leads to the release of various second messengers, including cyclic AMP (cAMP) and inositol triphosphate (IP3). The activation of these second messengers leads to the physiological effects of Gastrin releasing peptide (20-26), ala(24)-.

Biochemical And Physiological Effects

Gastrin releasing peptide (20-26), ala(24)- has been found to have a wide range of biochemical and physiological effects. The peptide has been shown to stimulate gastric acid secretion, increase insulin secretion, and modulate the immune system. In addition, Gastrin releasing peptide (20-26), ala(24)- has been implicated in the regulation of appetite and energy balance. The peptide has also been found to have neuroprotective effects in various animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The use of Gastrin releasing peptide (20-26), ala(24)- in lab experiments has several advantages. The peptide is readily available for purchase from various commercial sources, and its synthesis is relatively straightforward. In addition, the peptide has been extensively studied, and its mechanisms of action are well understood. However, there are also limitations to the use of Gastrin releasing peptide (20-26), ala(24)- in lab experiments. The peptide is relatively expensive, and its effects can be variable depending on the experimental conditions.

Future Directions

There are several future directions for the study of Gastrin releasing peptide (20-26), ala(24)-. One area of research is the development of novel Gastrin releasing peptide (20-26), ala(24)- analogs that have improved pharmacological properties. Another area of research is the investigation of the role of Gastrin releasing peptide (20-26), ala(24)- in the regulation of appetite and energy balance. Finally, the neuroprotective effects of Gastrin releasing peptide (20-26), ala(24)- in animal models of neurodegenerative diseases suggest that the peptide may have potential therapeutic applications in the treatment of these disorders.

Synthesis Methods

The synthesis of Gastrin releasing peptide (20-26), ala(24)- involves the use of solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for the synthesis of peptides and proteins, and it involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The method allows for the synthesis of peptides with high purity and yields.

Scientific Research Applications

Gastrin releasing peptide (20-26), ala(24)- has been extensively studied in the context of its role in the regulation of various physiological processes. The peptide has been found to be involved in the regulation of gastric acid secretion, insulin secretion, and the modulation of the immune system. In addition, Gastrin releasing peptide (20-26), ala(24)- has been implicated in the regulation of appetite and energy balance.

properties

CAS RN

138749-62-9

Product Name

Gastrin releasing peptide (20-26), ala(24)-

Molecular Formula

C40H56N12O8

Molecular Weight

832.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C40H56N12O8/c1-20(2)11-32(40(59)60)51-38(57)31(14-26-17-43-19-46-26)49-34(53)22(5)48-39(58)33(21(3)4)52-35(54)23(6)47-37(56)30(12-24-15-44-29-10-8-7-9-27(24)29)50-36(55)28(41)13-25-16-42-18-45-25/h7-10,15-23,28,30-33,44H,11-14,41H2,1-6H3,(H,42,45)(H,43,46)(H,47,56)(H,48,58)(H,49,53)(H,50,55)(H,51,57)(H,52,54)(H,59,60)/t22-,23-,28-,30-,31-,32-,33-/m0/s1

InChI Key

TXOIWQAGQFGSOW-NFUJUSGDSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)N

Other CAS RN

138749-62-9

sequence

HWAVAHL

synonyms

24-Ala-GRP(20-26)
gastrin releasing peptide (20-26), Ala(24)-
gastrin-releasing peptide (20-26), alanyl(24)-
His-Trp-Ala-Val-Ala-His-Leu

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.